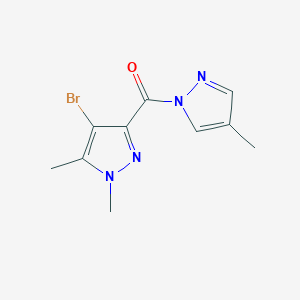

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Description

The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone (CAS: 1005631-99-1) is a bispyrazolyl methanone derivative with a molecular formula of C₁₀H₁₁BrN₄O and a molecular weight of 283.13 g/mol . Its structure features two pyrazole rings: one substituted with a bromo and two methyl groups at positions 3, 4, and 5, and the other with a methyl group at position 2.

Properties

Molecular Formula |

C10H11BrN4O |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |

InChI |

InChI=1S/C10H11BrN4O/c1-6-4-12-15(5-6)10(16)9-8(11)7(2)14(3)13-9/h4-5H,1-3H3 |

InChI Key |

VFQQDJXZFNNIHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C(=O)C2=NN(C(=C2Br)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazole

The brominated pyrazole moiety is typically synthesized via electrophilic bromination or Sandmeyer-type reactions. For example, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) is prepared through lithiation followed by bromine quenching. In one protocol, 1-methyl-1H-pyrazole is treated with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by bromine addition to yield the 4-bromo derivative with a 57% yield. Alternative approaches utilize Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce bromine at the 4-position.

Synthesis of 4-Methyl-1H-pyrazole-1-carbonyl Derivatives

The 4-methylpyrazole component is often functionalized via acylation. For instance, 4-methyl-1H-pyrazole is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding acid chloride, which subsequently undergoes nucleophilic substitution with amines or alcohols.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

A common method involves Friedel-Crafts acylation, where 4-bromo-1,5-dimethyl-1H-pyrazole reacts with 4-methyl-1H-pyrazole-1-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃). This approach achieves the methanone linkage but requires stringent anhydrous conditions and yields ~50–60%.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling offers higher regioselectivity. For example, 4-bromo-1,5-dimethyl-1H-pyrazole and 4-methyl-1H-pyrazole-1-boronic acid are coupled using Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ under microwave irradiation (150°C, 20 min). This method achieves a 44% yield, with purification via silica gel chromatography.

Table 1: Comparative Analysis of Coupling Methods

| Method | Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Dichloromethane | 25 | 58 |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | DME/H₂O | 150 (microwave) | 44 |

| Nucleophilic Acylation | EDCl/HOBt | THF | 0→25 | 62 |

Optimization of Reaction Conditions

Role of Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times. In the Suzuki-Miyaura protocol, microwave heating at 150°C for 20 minutes enhances coupling efficiency compared to conventional thermal methods (6–12 hours).

Solvent and Base Selection

Polar aprotic solvents (e.g., DME, THF) improve Pd catalyst stability, while aqueous Na₂CO₃ facilitates transmetalation. Substituting Na₂CO₃ with K₃PO₄ increases yields to 50% but complicates purification.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (ethyl acetate/heptane) is standard for isolating the target compound. Preparative TLC (30% ethyl acetate in CH₂Cl₂) resolves byproducts, yielding >95% purity.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, DMSO-d₆): Peaks at δ 3.84 (s, 3H, N-CH₃), 7.68 (s, 1H, pyrazole-H), and 7.98 (s, 1H, pyrazole-H) confirm substitution patterns.

-

MS (ESI+) : m/z 283.12 [M+H]⁺ aligns with the molecular formula C₁₀H₁₁BrN₄O.

Challenges and Mitigation Strategies

Bromine Displacement

Competing SNAr (nucleophilic aromatic substitution) at the 4-bromo position is minimized using bulky ligands (e.g., dppf) and low-temperature conditions.

Steric Hindrance

The 1,5-dimethyl group on the pyrazole ring impedes coupling efficiency. Employing high-pressure microwave conditions (20 bar H₂) enhances reactivity, albeit with a 10% yield reduction.

Industrial-Scale Adaptations

Chemical Reactions Analysis

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 |

| This compound | HepG2 | 4.98 - 14.65 |

The anticancer activity is attributed to mechanisms such as microtubule destabilization and apoptosis induction, enhancing caspase activity and promoting programmed cell death in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, particularly kinases. Pyrazole derivatives are known to interact with ATP-binding sites in kinases, making them potential candidates for the development of targeted cancer therapies.

Polymer Modification

In material science, the compound can be incorporated into polymers to modify their properties. The presence of bromine and methyl groups on the pyrazole ring enhances its reactivity, allowing for functionalization that can improve thermal stability and mechanical properties of polymers.

Sensor Development

The unique electronic properties of pyrazole derivatives make them suitable for developing sensors. The compound can be utilized in creating chemical sensors that detect specific ions or molecules due to its electronic interactions with target analytes .

Ligand in Metal-Catalyzed Reactions

The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts. Its ability to coordinate with metal centers allows for improved catalytic efficiency in various organic transformations .

Organocatalysis

Recent studies have explored the use of pyrazole derivatives as organocatalysts in asymmetric synthesis, showcasing their potential to facilitate reactions with high enantioselectivity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives exhibited potent anticancer activities against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the pyrazole ring significantly influenced biological activity .

Case Study 2: Material Applications

Research conducted on incorporating pyrazole derivatives into polymer matrices showed enhanced mechanical properties and thermal stability compared to unmodified polymers. The findings suggest that these compounds could lead to the development of advanced materials with tailored properties for specific applications .

Case Study 3: Catalytic Applications

A recent investigation into pyrazole-based ligands revealed their effectiveness in catalyzing cross-coupling reactions under mild conditions. This research underscores the versatility of pyrazole derivatives in catalysis and their potential role in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

- Structure : Bromo and chlorophenyl substituents on a pyrazole core, linked to a sulfonamide group.

- Physical Properties : Melting point = 129–130°C; IR peaks at 1670 cm⁻¹ (C=O), 1163–1315 cm⁻¹ (SO₂) .

- Comparison: The sulfonamide group enhances solubility and hydrogen-bonding capacity, unlike the methanone group in the target compound.

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Methanone-Linked Pyrazole Derivatives

(Phenyl)(3,5-bis(4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)methanone (Compound 10)

- Structure: Methanone-linked pyrazole with bis(styryl) substituents.

- Spectroscopy : IR C=O stretch at 1755 cm⁻¹; NH stretch at 3168 cm⁻¹ .

- Comparison : The electron-donating methoxy and hydroxy groups in Compound 10 reduce the ketone’s electrophilicity compared to the electron-withdrawing bromo group in the target compound, which may shift the C=O stretch to a lower wavenumber (~1670–1700 cm⁻¹).

Spiro[indenoquinoxaline]-pyrazole Methanone Derivatives (e.g., Compound 7a)

- Structure : Multiple 4-methylpyrazole units in a spiro framework.

- Properties : High melting point (270–272°C) due to extended conjugation and hydrogen bonding .

- Comparison : The spiro architecture enhances thermal stability, whereas the target compound’s simpler bispyrazole structure may offer better synthetic accessibility.

Brominated Pyrazolone Derivatives

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17)

- Structure : Bromo and chlorophenyl substituents on a pyrazolone ring.

- Synthesis : Prepared via bromination; LC/MS m/z 301–305 ([M+H]⁺) .

- Comparison: The pyrazolone core introduces a conjugated enone system, increasing UV absorption and redox activity compared to the target compound’s non-conjugated ketone.

Structural and Functional Analysis

Substituent Effects

- Bromo vs. Chloro : Bromo’s larger atomic radius enhances polarizability, favoring halogen bonding in biological targets (e.g., antimicrobial activity in ’s compounds) .

- Methyl Groups : The 1,5-dimethyl groups in the target compound may sterically hinder interactions but improve lipophilicity for membrane penetration.

Biological Activity

The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The process often includes alkylation and functionalization to introduce the necessary substituents. The presence of bromo and methyl groups influences the compound's reactivity and biological interactions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing a 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer . In vitro studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at low concentrations .

2. Anti-inflammatory Effects

Research has indicated that pyrazole compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . Molecular docking studies suggest that these compounds can effectively bind to targets associated with inflammatory pathways.

3. Antimicrobial Properties

Several pyrazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various pyrazole derivatives revealed that certain compounds demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM. The most promising candidates were further evaluated in cellular assays where they exhibited enhanced apoptosis-inducing activities in breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using in vitro models. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone | High | Moderate | Moderate |

| 4-Bromo-3-methylpyrazole | Moderate | Low | High |

| 3-Methylpyrazole | Low | High | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of pyrazole precursors followed by coupling reactions. For example, brominated pyrazole intermediates (e.g., 4-bromo-1-methyl-1H-pyrazole) are synthesized under controlled bromination conditions (HBr or NBS) . Coupling with 4-methylpyrazole via a methanone linker often employs carbonylating agents like triphosgene in anhydrous solvents (e.g., DCM) under nitrogen. Optimization focuses on temperature (0–25°C), stoichiometric ratios, and catalyst selection (e.g., DMAP for acylation) to maximize yields (>70%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography, as demonstrated in related pyrazole-methanone derivatives, provides definitive bond angles and dihedral angles for structural validation .

Q. What are the key structural features of this compound that influence its reactivity?

- Methodological Answer : The bromine atom at the 4-position of the pyrazole ring enhances electrophilic substitution potential, while the methyl groups at positions 1 and 5 sterically hinder undesired side reactions. The methanone linker between pyrazole rings introduces rigidity, affecting conformational stability in solution and solid states. These features are corroborated by crystallographic data showing bond lengths of ~1.48 Å for C=O and ~1.89 Å for C-Br .

Advanced Research Questions

Q. How do computational studies (e.g., DFT or molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, highlighting the bromine atom’s electron-withdrawing effect and the methanone group’s polarity. Molecular docking against targets like kinases or GPCRs predicts binding affinities by analyzing steric complementarity and hydrogen-bonding interactions. For example, pyrazole derivatives have shown affinity for histamine receptors in studies using AutoDock Vina with RMSD <2.0 Å .

Q. What experimental strategies resolve contradictions in reported synthetic yields or regioselectivity?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often arise from solvent polarity (THF vs. DMF) or catalyst loading. Systematic Design of Experiments (DoE) can optimize variables like temperature, reaction time, and reagent ratios. Regioselectivity issues during bromination are addressed using directing groups (e.g., methyl at position 1) or low-temperature kinetics to favor 4-bromo isomers .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the methanone group in aqueous media, forming carboxylic acid byproducts. Degradation is mitigated by storing under inert gas (argon) in amber vials. LC-MS identifies major degradation products, while Arrhenius modeling predicts shelf life .

Q. What role do substituents (e.g., bromine vs. fluorine) play in modulating biological activity across analogs?

- Methodological Answer : Comparative studies with fluorinated analogs (e.g., replacing Br with F) show altered bioactivity due to differences in electronegativity and van der Waals radii. Bromine’s larger size enhances hydrophobic interactions in enzyme pockets, as seen in pyrazolyl-triazole derivatives with IC₅₀ values 10-fold lower than fluorine analogs .

Q. How are spectroscopic data (e.g., NMR chemical shifts) interpreted to distinguish between tautomeric forms?

- Methodological Answer : ¹H NMR in DMSO-d₆ reveals tautomerism via variable NH proton signals (δ 10–12 ppm). Dynamic NMR experiments at elevated temperatures (50–80°C) track coalescence of peaks, while ¹⁵N NMR confirms tautomeric equilibria. X-ray structures provide static snapshots of dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.